methyl 4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate
CAS No.:
Cat. No.: VC14974412
Molecular Formula: C19H13N3O3S2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3O3S2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | methyl 4-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
| Standard InChI | InChI=1S/C19H13N3O3S2/c1-25-18(24)13-6-4-12(5-7-13)11-15-17(23)22-19(27-15)20-16(21-22)9-8-14-3-2-10-26-14/h2-11H,1H3/b9-8+,15-11- |
| Standard InChI Key | QBWQMHXAIKGISF-NOCYUORASA-N |
| Isomeric SMILES | COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound integrates three heterocyclic systems:
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Thiazolo[3,2-b][1, triazole core: A fused bicyclic system comprising a thiazole and 1,2,4-triazole ring, with a ketone group at position 6 .
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(E)-2-(Thiophen-2-yl)ethenyl substituent: A conjugated ethenyl bridge linking the thiophene heterocycle to the thiazolo-triazole core, stabilizing the molecule through π-π interactions .
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Methyl benzoate group: Positioned at the para position of the phenyl ring, enhancing solubility and modulating electronic properties .
Table 1: Key Structural Descriptors
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions:
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Thiazole Formation: Condensation of thiourea derivatives with α-haloketones yields the thiazole ring .
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Triazole Cyclization: Reaction with hydrazine derivatives forms the 1,2,4-triazole moiety .
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Ethenyl Substitution Introduction: A Heck coupling or Wittig reaction installs the (E)-2-(thiophen-2-yl)ethenyl group .
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Esterification: Methylation of the benzoic acid intermediate completes the synthesis .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMF, 80°C, 12 h | 65–70% |
| Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | 55% |
| Esterification | CH₃I, K₂CO₃, acetone, RT | 90% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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Thermal Stability: Decomposes at 210–215°C, as observed in differential scanning calorimetry .
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Photostability: Conjugated system exhibits absorption maxima at 340 nm (π→π* transitions), with moderate fluorescence at 450 nm .
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.12 (d, J=16 Hz, CH=CH), 7.85 (thiophene-H), 3.91 (s, OCH₃) |
| IR | 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O triazolone) |
| MS | m/z 420.48 [M+H]⁺ |
Applications in Materials Science
The conjugated system enables applications in:
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